molecular formula C25H18N2O5 B2937124 (Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-phenylbenzofuran-2-carboxamide CAS No. 887887-66-3

(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-phenylbenzofuran-2-carboxamide

Cat. No.: B2937124
CAS No.: 887887-66-3
M. Wt: 426.428
InChI Key: JRLPECJKIZDJLN-QBFSEMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(3-(Benzo[d][1,3]dioxol-5-yl)acrylamido)-N-phenylbenzofuran-2-carboxamide is a structurally complex compound featuring a benzodioxole moiety, an acrylamido linker, a benzofuran core, and a phenylcarboxamide group. Benzodioxole and benzofuran derivatives are frequently explored in medicinal chemistry due to their metabolic stability and interaction with biological targets .

Properties

IUPAC Name

3-[[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-N-phenyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O5/c28-22(13-11-16-10-12-20-21(14-16)31-15-30-20)27-23-18-8-4-5-9-19(18)32-24(23)25(29)26-17-6-2-1-3-7-17/h1-14H,15H2,(H,26,29)(H,27,28)/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLPECJKIZDJLN-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-phenylbenzofuran-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a benzofuran core and an acrylamide group. This article explores its biological activities, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C26H20N2O5C_{26}H_{20}N_{2}O_{5} with a molecular weight of approximately 440.4 g/mol. Its structure consists of multiple aromatic systems that facilitate various biological interactions.

PropertyValue
Molecular FormulaC26H20N2O5
Molecular Weight440.4 g/mol
IUPAC NameThis compound

Biological Activities

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:

  • Anticancer Activity : Benzofuran derivatives are frequently investigated for their potential to inhibit cancer cell proliferation. Studies have shown that these compounds can induce apoptosis in various cancer cell lines.
  • Antioxidant Properties : The presence of the benzo[d][1,3]dioxole moiety may contribute to antioxidant activity, helping to mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Some studies suggest that derivatives of benzofuran can exhibit anti-inflammatory properties by modulating inflammatory pathways.

The biological activity of this compound is hypothesized to involve:

  • Interaction with DNA : The acrylamide group may facilitate binding to DNA or RNA, disrupting cellular processes.
  • Enzyme Inhibition : The compound might inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : Potential interaction with various receptors could mediate its effects on cell signaling pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound and its analogs:

  • Anticancer Studies :
    • A study demonstrated that benzofuran derivatives significantly inhibited the growth of breast cancer cells in vitro, suggesting potential for further development as anticancer agents .
    • Another investigation reported that modifications to the benzofuran structure enhanced cytotoxicity against leukemia cell lines .
  • Antioxidant Activity :
    • Research indicated that compounds containing the benzo[d][1,3]dioxole structure exhibited notable free radical scavenging activity in various assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several derivatives in the evidence, including:

  • N-(Benzo[d][1,3]dioxol-5-yl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide (CAS 888463-55-6): Features a benzofuran core and benzodioxole group but replaces the acrylamido linker with a phenylbutanamido chain.
  • (Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide (CAS 477212-17-2): Incorporates a thiadiazole-thioether group instead of the benzofuran-carboxamide moiety, likely enhancing hydrogen-bonding interactions with targets .
  • 3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one : A coumarin derivative with a benzodioxole substituent. The lactone ring in coumarins confers distinct electronic properties compared to the benzofuran-carboxamide system .

Key Structural Differences

Compound Core Structure Key Substituents Molecular Weight
Target Compound Benzofuran Acrylamido, phenylcarboxamide Not Provided
CAS 888463-55-6 Benzofuran Phenylbutanamido 442.5
CAS 477212-17-2 Acrylamide Thiadiazole-thioether, phenylamino 440.5
3-(Benzo[d][1,3]dioxol-5-yl)-coumarin Coumarin Benzodioxole 266

Physical Properties

Compound Melting Point (°C) Yield (%) Purity
(Z)-N-(3-(Benzodioxol-5-yl)allyl)pivalamide 53–55 81 Not Given
3-(Benzo[d][1,3]dioxol-5-yl)-coumarin 168–170 32 Not Given
Benzodioxole-acrylamide Not Provided Not Given >95%

The target compound’s benzofuran core may confer higher melting points compared to allyl pivalamide derivatives but lower than coumarins due to reduced crystallinity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.